Bienvenue dans la boutique en ligne BenchChem!

L-739749

Farnesyltransferase inhibition Biochemical IC50 CAAX peptidomimetic SAR

L-739749 is a selective CAAX peptidomimetic farnesyltransferase inhibitor ideal for confirming Ras-dependence in tumor models. It exhibits a 66% tumor growth inhibition rate in Ras-driven xenografts, superior to doxorubicin's 33%, and selectively inhibits v-ras-transformed cell growth over v-raf or v-mos. Its moderate potency (IC50 240 nM) allows for precise dose-titration studies.

Molecular Formula C24H41N3O6S2
Molecular Weight 531.7 g/mol
CAS No. 156511-34-1
Cat. No. B1674065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-739749
CAS156511-34-1
Synonyms2(S)-(2(S)-(2(R)-amino-3-mercapto)propylamino-3(S)-methyl)pentyloxy-3-phenylpropionylmethioninesulfone methyl ester
L 739749
L-739,749
L-739749
Molecular FormulaC24H41N3O6S2
Molecular Weight531.7 g/mol
Structural Identifiers
SMILESCCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)OC)NCC(CS)N
InChIInChI=1S/C24H41N3O6S2/c1-5-17(2)21(26-14-19(25)16-34)15-33-22(13-18-9-7-6-8-10-18)23(28)27-20(24(29)32-3)11-12-35(4,30)31/h6-10,17,19-22,26,34H,5,11-16,25H2,1-4H3,(H,27,28)/t17-,19+,20-,21+,22-/m0/s1
InChIKeyXDPAYLCHZOZGMW-NDYOWHOSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-739749 (CAS 156511-34-1) — CAAX Peptidomimetic Farnesyltransferase Inhibitor for Ras-Driven Research


L-739749 (CAS 156511-34-1) is a synthetic CAAX peptidomimetic that acts as a potent, selective inhibitor of protein farnesyltransferase (FTase), the enzyme responsible for the post-translational farnesylation of Ras and other CAAX-motif proteins. Its full chemical name is 2(S)-[2(S)-[2(R)-amino-3-mercapto]propylamino-3(S)-methyl]pentyloxy-3-phenylpropionylmethioninesulfone methyl ester [1]. Originally developed and characterized by Merck Research Laboratories, L-739749 has been extensively profiled in validated biochemical, cellular, and in vivo models of Ras-dependent transformation, making it a benchmark tool compound for dissecting FTase biology and prenylation-dependent signaling [2] [3].

Why L-739749 Cannot Be Simply Replaced by a Generic Farnesyltransferase Inhibitor


Farnesyltransferase inhibitors (FTIs) constitute a structurally and pharmacologically heterogeneous class, including CAAX peptidomimetics (e.g., L-739749, L-731735, L-744832), non-peptidomimetic quinolones (e.g., tipifarnib), and tricyclic benzazepines (e.g., lonafarnib). Among these, biochemical IC50 values span over three orders of magnitude — from 1.8 nM (BMS-404683) to >1,200 nM (preussomerin) — and in vivo antitumor efficacy, Ras-pathway selectivity, and disease-model specificity diverge markedly [1] [2]. As demonstrated in direct head-to-head in vivo experiments, L-739749 achieves a 66% reduction in Ras-driven tumor growth versus only 33% for doxorubicin, yet exerts no effect on v-raf- or v-mos-driven tumors, establishing a selectivity profile that more potent FTIs or cytotoxic agents do not replicate [2]. Furthermore, L-739749's performance in primary JMML hematopoietic progenitor assays — including retained efficacy upon delayed compound addition — constitutes a disease-relevant functional signature absent from most FTI data packages [3].

L-739749 — Quantitative Differential Evidence vs. Closest Analogs and In-Class Alternatives


Biochemical FTase Inhibitory Potency: L-739749 Occupies a Defined Intermediate Tier Among CAAX Peptidomimetic and Non-Peptidomimetic FTIs

In a unified FTase biochemical assay dataset collated by the TTD/MIAOME target validation resource, L-739749 exhibits an IC50 of 240 nM against protein farnesyltransferase [1]. This places L-739749 in an intermediate potency tier — approximately 13-fold less potent than its close CAAX-peptidomimetic congener L-731735 (IC50 = 18 nM), approximately 133-fold less potent than the highly optimized non-peptidomimetic BMS-404683 (IC50 = 1.8 nM), yet approximately 5-fold more potent than the natural product preussomerin (IC50 = 1,200 nM) and essentially equipotent to the tricyclic FTI SCH-44342 (IC50 = 250 nM) [1]. This defined biochemical position means L-739749 offers intermediate target engagement that may be advantageous when complete FTase ablation is undesirable or when studying partial prenylation inhibition phenotypes.

Farnesyltransferase inhibition Biochemical IC50 CAAX peptidomimetic SAR

In Vivo Antitumor Efficacy: L-739749 Achieves 2-Fold Greater Tumor Growth Inhibition Than Doxorubicin in a Ras-Dependent Xenograft Model

In a direct comparator experiment, Kohl et al. (1994) evaluated L-739749 in nude mice bearing tumors arising from H-Ras-transformed Rat1 cells. L-739749, administered as a single agent, suppressed tumor growth by 66% relative to vehicle-treated controls [1]. Under identical experimental conditions, the standard chemotherapeutic agent doxorubicin inhibited tumor growth by only 33% — representing a 2-fold efficacy advantage for L-739749 in this Ras-driven model [1]. This is one of the earliest and most definitive demonstrations of in vivo target validation for a synthetic small-molecule FTI.

In vivo antitumor efficacy Ras-dependent xenograft Nude mouse model

Ras-Pathway Selectivity: L-739749 Spares v-raf- and v-mos-Driven Tumors, Demonstrating Oncogene-Specific Targeting Absent in Cytotoxic Agents

Kohl et al. (1994) directly assessed the oncogene-specificity of L-739749 by comparing its activity against tumors driven by distinct transforming oncogenes. While L-739749 suppressed H-Ras-driven tumor growth by 66%, control tumors formed by v-raf-transformed or v-mos-transformed Rat1 cells were completely unaffected by identical L-739749 treatment [1]. This differential response — total efficacy against Ras-driven tumors versus no effect on raf- or mos-driven tumors — demonstrates that L-739749's antitumor activity is mechanistically coupled to Ras farnesylation blockade rather than reflecting general cytotoxicity. By contrast, doxorubicin, which lacks oncogene-specificity, inhibited Ras-driven tumor growth by only 33% under the same conditions [1].

Ras pathway selectivity v-raf v-mos Oncogene-specific targeting

Disease-Specific Activity in JMML: L-739749 Inhibits Primary Juvenile Myelomonocytic Leukemia Colony Growth with Differential Sensitivity vs. Normal Hematopoietic Progenitors

Emanuel et al. (2000) tested L-739749 against spontaneous granulocyte-macrophage colony formation by primary bone marrow cells from JMML patients. Within a dose range of 1 to 10 μmol/L, L-739749 produced dose-dependent inhibition of JMML colony growth [1]. Critically, GM-CSF-stimulated normal adult marrow cells and cells from an age-matched patient with a non-JMML disease also showed dose-dependent inhibition, but were "far less sensitive" to L-739749 than JMML hematopoietic progenitors — demonstrating disease-selective activity [1]. Additionally, even when L-739749 addition was delayed for 5 days in culture, significant inhibitory effects were still observed in JMML cultures, indicating a durable pharmacodynamic effect that outlasts the initial compound exposure window [1]. The same study co-tested L-744832, establishing L-739749 as one of only two FTIs with published head-to-head primary JMML data.

Juvenile myelomonocytic leukemia JMML GM-CSF hypersensitivity Primary hematopoietic progenitor assay

In Vivo Tolerability: L-739749 Demonstrates Absence of Systemic Toxicity at Efficacious Doses, Distinct from Cytotoxic Chemotherapy Agents

In the Kohl et al. (1994) nude mouse efficacy study, mice treated with L-739749 at doses sufficient to achieve 66% tumor growth inhibition exhibited no evidence of systemic toxicity [1]. This stands in marked contrast to the doxorubicin comparator arm, where the 33% tumor inhibition was achieved at the cost of known cytotoxic side effects inherent to anthracycline chemotherapy. Furthermore, Prendergast et al. (1994) corroborated that L-739749 treatment of normal Rat1 fibroblasts did not impair viability, with morphological effects (cell enlargement, actin stress fiber formation) occurring in both normal and ras-transformed cells without cytotoxicity [2]. This tolerability profile is mechanistically consistent with FTase inhibition selectively impacting transformed cells reliant on farnesylated Ras for survival while sparing normal cells with intact compensatory geranylgeranylation pathways.

In vivo tolerability Systemic toxicity FTI safety profile

Structural Provenance: L-739749's CAAX Tetrapeptide Backbone Provides a Defined Pharmacophore Distinct from Non-Peptidomimetic Clinical FTIs

L-739749 is designed as a CAAX tetrapeptide mimetic that directly competes with the CAAX motif of Ras and other FTase substrates for binding to the enzyme active site [1]. Its structure incorporates a methionine sulfone methyl ester C-terminus, a central phenylpropionyl moiety, and an (R)-configured amino-mercaptopropylamino group that coordinates the active-site zinc ion — features resolved in the X-ray co-crystal structure with FTase (PDB: 1JCQ) [2]. This peptidomimetic scaffold is fundamentally distinct from the non-peptidomimetic scaffolds of clinical-stage FTIs such as lonafarnib (tricyclic benzazepine) and tipifarnib (quinolinone), which occupy different binding sub-pockets and exhibit divergent selectivity profiles against individual Ras isoforms . Consequently, L-739749 serves as the preferred tool compound when studying substrate-competitive FTase inhibition mechanisms or when direct structural comparison with CAAX peptide substrates is required.

CAAX peptidomimetic FTase pharmacophore Substrate-competitive inhibitor

L-739749 — Prioritized Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


In Vivo Ras-Dependent Oncology Studies Requiring Pathway-Selective, Non-Cytotoxic Tumor Growth Inhibition

For in vivo xenograft or syngeneic tumor models driven by H-Ras or K-Ras mutations, L-739749 provides a mechanistically clean tool with documented 66% tumor growth inhibition and complete selectivity for Ras-transformed over raf- or mos-transformed tumors [1]. Its documented absence of systemic toxicity at efficacious doses [1] enables sustained dosing protocols without the confounding cachexia or organ toxicity typical of cytotoxic chemotherapeutics such as doxorubicin, which achieved only 33% inhibition in the same model [1]. Researchers should prioritize L-739749 when experimental readouts require discrimination between Ras-prenylation-dependent and prenylation-independent tumor maintenance mechanisms.

Juvenile Myelomonocytic Leukemia (JMML) Translational Research and Primary Patient-Derived Cell Assays

L-739749 is one of only two FTIs with published data demonstrating dose-dependent inhibition of spontaneous GM-CSF-hypersensitive colony growth in primary JMML patient bone marrow cells, with disease-selective activity relative to normal hematopoietic progenitors [2]. Its retained efficacy upon 5-day delayed addition makes it uniquely suited for experimental designs modeling delayed therapeutic intervention [2]. Investigators developing JMML-targeted therapies or studying Ras-pathway addiction in pediatric myeloid malignancies should procure L-739749 as the reference FTI for in vitro and in vivo JMML disease modeling.

Structure-Based Studies of Substrate-Competitive FTase Inhibition Using a Co-Crystallized CAAX Peptidomimetic

L-739749's co-crystal structure with protein farnesyltransferase (PDB: 1JCQ) provides atomic-level resolution of its zinc-coordinating amino-mercaptopropylamino pharmacophore and CAAX-mimetic binding mode [3]. This structural definition is absent for many non-peptidomimetic clinical FTIs whose FTase co-crystal structures remain proprietary. Computational chemists, structural biologists, and medicinal chemists designing next-generation substrate-competitive FTase inhibitors should use L-739749 as the structurally characterized reference ligand for docking studies, pharmacophore modeling, and structure-activity relationship (SAR) benchmarking.

Prenylation-Dependent Cell Morphology and Actin Cytoskeleton Reorganization Assays

L-739749 induces rapid (within 18 hours) morphological reversion of Ras-transformed fibroblasts, characterized by cell enlargement and actin stress fiber formation, without affecting the growth, morphology, or actin organization of v-raf-transformed cells [4]. This oncogene-specific cytoskeletal phenotype, separable from effects on cell proliferation depending on transient versus repetitive compound exposure, makes L-739749 the tool of choice for studying the intersection of protein prenylation, Rho-family GTPase signaling, and actin cytoskeletal dynamics. Procurement should prioritize L-739749 over more potent FTIs whose cytoskeletal effects are less well-characterized.

Quote Request

Request a Quote for L-739749

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.